molecular formula C17H18N6O B2582026 {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine CAS No. 946291-04-9

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine

Cat. No.: B2582026
CAS No.: 946291-04-9
M. Wt: 322.372
InChI Key: HBKKLHBRDLIFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine is a synthetic pteridine derivative designed for advanced life sciences research. Pteridine scaffolds are of significant scientific interest due to their prevalence in biologically active molecules and their role in fundamental cellular processes. This particular compound integrates a phenylamine moiety and an oxolanylmethylamino chain, a structural feature found in various pharmacologically relevant agents, suggesting its potential utility in probing enzyme interactions or signaling pathways . Researchers may employ this chemical as a key intermediate in the synthesis of more complex molecular architectures or as a core scaffold for developing novel enzyme inhibitors. Its structure indicates potential for application in high-throughput screening assays to identify new therapeutic targets, particularly in areas such as oncology and infectious diseases. The presence of the aminophenyl group and the heterocyclic pteridine system makes it a candidate for studying structure-activity relationships in medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(oxolan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKLHBRDLIFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the oxolane ring, followed by the introduction of the pteridine moiety through nucleophilic substitution reactions. The final step involves the coupling of the phenylamine group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of catalysts, solvents, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features
  • Pteridine Core : The bicyclic pteridine system distinguishes this compound from simpler heterocycles like triazines (e.g., 1,2,4-triazine ligands in ) or pyrimidines. The electron-deficient nature of pteridine may influence reactivity compared to triazines, which are often used in coordination chemistry .
  • Oxolane Substituent : The oxolane (tetrahydrofuran) methyl group introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing substituents (e.g., bromo or nitro groups) seen in triazine-phenylamine ligands .
  • However, steric hindrance from the pteridine and oxolane groups may reduce reactivity compared to unsubstituted phenylamine .
Comparable Compounds

Triazine-Phenylamine Ligands () :

  • Example: 3-Bromo-5-phenyl-1,2,4-triazine derivatives with electron-withdrawing substituents.
  • Key Differences: Triazines lack the fused pyrimidine-pyrazine system of pteridine, altering electronic properties. Bromo substituents enhance electrophilicity, whereas the oxolane group in the target compound may favor nucleophilic interactions .

Disubstituted Phenylamine Analogues in Angucyclinones (): Example: (3,4-Dimethyl)phenylamine derivatives. Key Differences: Disubstituted phenylamines in angucyclinones exhibit enhanced bioactivity (e.g., Nrf2 activation), but the target compound’s single oxolane substituent may prioritize steric effects over electronic modulation .

Sulfamoyl Phenylamides () :

  • Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
  • Key Differences: Sulfamoyl and carboxamide groups in these compounds confer distinct hydrogen-bonding capabilities, unlike the ether-linked oxolane in the target compound, which may reduce polarity .

Physicochemical Properties

Compound Class Solubility Stability Key Functional Groups Reference
Target Compound Moderate (ether) High (no COOH) Pteridine, oxolane, phenylamine -
Triazine-Phenylamine Ligands Low (halogenated) Moderate Bromo, triazine, phenylamine
Carboxyl-Containing Phenylamines High Low (COOH) COOH, catecholamine
Disubstituted Phenylamines Variable High Dimethyl, methylenedioxy
  • Stability: The absence of carboxyl groups in the target compound aligns with higher stability observed in non-carboxyl phenylamine coatings (), contrasting with carboxyl-containing analogues (e.g., polycatecholamines) .
  • Solubility : The oxolane group may enhance solubility in organic solvents compared to halogenated triazines but reduce aqueous solubility relative to sulfamoyl phenylamides .

Biological Activity

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine is a complex organic compound notable for its unique structural features, including an oxolane ring, a pteridine moiety, and a phenylamine group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}

This structure is characterized by the combination of multiple functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate enzyme activity or receptor functions, leading to significant biological effects. However, detailed mechanistic studies are necessary to fully elucidate these interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication pathways.
  • Antitumor Activity : Certain pteridine derivatives are known for their cytotoxic effects against cancer cell lines.

The specific pharmacological profile of this compound remains to be comprehensively evaluated through in vitro and in vivo studies.

Case Studies

  • Antiviral Screening : A study evaluating the antiviral properties of pteridine derivatives found that specific structural modifications enhanced their efficacy against human adenoviruses (HAdV). While this compound was not directly tested, its structural similarity suggests potential antiviral activity that warrants further investigation .
  • Cytotoxicity Assessments : In a comparative analysis of various phenylamine derivatives, it was noted that compounds with similar pteridine structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings highlighted the importance of functional group positioning on biological activity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxolane Ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Pteridine Moiety : Nucleophilic substitution reactions are commonly employed to attach the pteridine structure.
  • Coupling with Phenylamine : The final step involves coupling to form the complete molecule under controlled conditions.
Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAqueous medium
ReductionSodium borohydrideEthanol solvent
Nucleophilic SubstitutionVarious nucleophilesTemperature-controlled

Potential Applications in Drug Development

Given its unique structure and preliminary evidence of biological activity, this compound may serve as a valuable lead compound in drug discovery programs targeting viral infections or cancer therapies.

Q & A

Basic: What are the recommended synthetic routes for {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves palladium-catalyzed C–N coupling reactions. For example, substituting bromine on the pteridin ring with an oxolane-methylamine group can be achieved using Pd catalysts under inert conditions (e.g., argon). Optimization includes:

  • Temperature control : Reactions performed at 80–100°C improve coupling efficiency .
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ enhances yield while minimizing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield improvements (from ~45% to 65%) are achievable by pre-activating the pteridin bromide with NaH .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • FTIR and FT-Raman : Identify functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=N in pteridin at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons on the oxolane (δ 3.5–4.0 ppm) and pteridin (δ 8.0–9.0 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How do electron-withdrawing substituents on the phenylamine moiety influence reactivity in palladium-catalyzed coupling?

Answer:
Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenylamine reduce electron density, accelerating oxidative addition in Pd-catalyzed reactions. For example, 3-bromo-5-phenyl-1,2,4-triazine derivatives with such substituents show 20% higher coupling yields compared to electron-donating groups. This is attributed to enhanced stabilization of the Pd(0) intermediate during catalysis .

Advanced: How can contradictions in biological activity data across cell models for phenylamine-derived inhibitors be resolved?

Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and exposure times (24–72 hours) to minimize variability .
  • Control experiments : Include vehicle controls (DMSO) and reference inhibitors (e.g., methylene blue for tau aggregation).
  • Cell-line validation : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y) to assess model-specific effects .

Methodological: What safety protocols are critical during synthesis and storage?

Answer:

  • Handling : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Label with NFPA hazard codes (health: 2, flammability: 1) .
  • Spill management : Neutralize acidic residues with NaHCO₃ and collect waste in designated containers for incineration .

Advanced: How can computational methods predict hydrogen-bonding and charge-transfer properties of derivatives?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model hydrogen-bonded chains (e.g., N–H···O interactions between oxolane and pteridin) .
  • Charge-transfer analysis : Use time-dependent DFT to simulate UV-Vis spectra and identify π→π* transitions in the phenylamine-pteridin system .
  • Molecular docking : Predict binding affinities to biological targets (e.g., tau protein) using AutoDock Vina with flexible side chains .

Basic: What solvent systems are optimal for improving the solubility of this compound in biological assays?

Answer:

  • Aqueous buffers : Use DMSO stock solutions (≤1% v/v) diluted in PBS (pH 7.4) to maintain solubility without cytotoxicity .
  • Co-solvents : Ethanol (10% v/v) or cyclodextrin complexes enhance solubility in cell culture media .

Advanced: How does the basicity of the phenylamine group affect its reactivity under acidic vs. basic conditions?

Answer:
The lone pair on the phenylamine nitrogen is partially delocalized into the benzene ring, reducing basicity (pKa ~4.6). Under acidic conditions (pH <3), protonation enhances solubility but deactivates the ring for electrophilic substitution. In basic conditions (pH >10), the free amine participates in nucleophilic reactions (e.g., acylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.